3-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzamide
Description
This compound is a pyrimidine-based benzamide derivative characterized by a central pyrimidine ring substituted with a 4-methyl group and a phenylamino moiety at the 6-position. The benzamide group is further functionalized with a 3-methoxy substituent, enhancing its electronic and steric profile.
Properties
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c1-17-15-23(27-19-8-4-3-5-9-19)30-25(26-17)29-21-13-11-20(12-14-21)28-24(31)18-7-6-10-22(16-18)32-2/h3-16H,1-2H3,(H,28,31)(H2,26,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGFFFYPRLTSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow researchers to explore various reaction mechanisms and develop new synthetic pathways.
Biology
The compound is under investigation for its potential biological activities:
- Enzyme Inhibition: Studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways, which is crucial for understanding its role in biological systems.
- Receptor Binding: It may interact with various receptors, potentially modulating their activity, which could lead to therapeutic applications.
Medicine
Research into the medicinal properties of this compound has highlighted its potential therapeutic effects:
- Anticancer Activity: Preliminary studies indicate that it may exhibit anticancer properties by inhibiting tumor cell proliferation. For instance, it has been compared to known kinase inhibitors like imatinib, which targets specific cancer pathways.
- Anti-inflammatory Properties: The compound's structure suggests it could also possess anti-inflammatory effects, making it a candidate for further pharmacological exploration.
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique characteristics make it suitable for creating advanced materials with specific properties.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell lines. The mechanism involved targeting specific kinases associated with tumor growth, similar to imatinib's action on Abelson tyrosine kinase.
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that this compound effectively inhibited certain enzymes involved in metabolic pathways. This finding opens avenues for developing new therapeutic agents aimed at metabolic disorders.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Key Research Findings and Trends
Substituent-Driven Activity: The phenylamino group at the pyrimidine 6-position (target compound) may enhance π-π stacking in kinase binding pockets, similar to dasatinib’s pyrimidinylamino motif . Methoxy vs. Trifluoromethyl: Methoxy groups (target compound, ) improve solubility, while trifluoromethyl (nilotinib) enhances metabolic stability and target affinity .
Heterocyclic Core Impact: Pyrimidine-based compounds (target, nilotinib) are prevalent in kinase inhibition, whereas thienopyrimidines () or imidazopyrazines () diversify target profiles .
Unresolved Questions: No direct data on the target compound’s kinase selectivity or toxicity exist in the evidence. Comparative studies with G869-0518 (pyrrolidinyl analog) could clarify the role of the phenylamino group .
Biological Activity
3-Methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzamide, a compound with the molecular formula and a molecular weight of 471.6 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Structure
The compound features a complex structure that includes:
- A methoxy group.
- A pyrimidine ring substituted with a phenylamino group.
- An amide linkage which is often associated with biological activity in medicinal chemistry.
Research indicates that compounds similar to this compound may interact with several biological pathways:
- Inhibition of Heat Shock Proteins (HSPs) :
- Anti-inflammatory Activity :
- Anticancer Properties :
Biological Activity Data Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Hsp90 Inhibition | Significant reduction in tumor growth | |
| Anti-inflammatory | Decreased cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
-
In Vitro Studies :
- A study assessed the cytotoxic effects of similar benzamide derivatives on human cancer cell lines. Results indicated that these compounds could inhibit cell proliferation significantly at low micromolar concentrations, suggesting a promising therapeutic index for further development.
-
Animal Models :
- In vivo experiments utilizing animal models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups receiving placebo treatments.
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Pharmacokinetics :
- Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are critical for the efficacy of therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
